molecular formula C19H13NO3 B8778765 2-Naphthalenecarboxylic acid, 7-cyano-4-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 7-cyano-4-(phenylmethoxy)-

Cat. No. B8778765
M. Wt: 303.3 g/mol
InChI Key: MXQJMTWAPVELKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 7-cyano-4-(phenylmethoxy)- is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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properties

Product Name

2-Naphthalenecarboxylic acid, 7-cyano-4-(phenylmethoxy)-

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

7-cyano-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H13NO3/c20-11-14-6-7-17-15(8-14)9-16(19(21)22)10-18(17)23-12-13-4-2-1-3-5-13/h1-10H,12H2,(H,21,22)

InChI Key

MXQJMTWAPVELKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CC(=CC3=CC(=C2)C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 13 (8.67 g, 26.2 mmol) in 260 mL of THF--CH3OH--H2O (3:1:1) was treated with LiOH--H2O (5.49 g, 131 mmol, 5 equiv) and the mixture was stirred at 25° C. for 25 h. The solution was acidified with the addition of 10% aqueous HCl (pH<1) and the product partially precipitated. The product was collected by filtration and the remaining aqueous phase was extracted with EtOAc (3×200 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo to afford a combined 14 (7.94 g, 7.94 g theoretical, 100%): mp 235° C. (white powder, EtOH); 1H NMR (DMSO-d6, 400 MHz) δ8.73 (d, 1H, J=1.1 Hz), 8.34 (d, 1H, J=8.9 Hz), 8.32 (s, 1H), 7.88 (dd, 1H, J=1.5, 8.9 Hz), 7.63 (s, 1H), 7.57-7.34 (m, 5H), 5.38 (s, 2H); 13C NMR (CDCl3, 100 MHz) δ167.3, 153.8, 136.6, 135.5, 132.3, 130.3, 128.6, 128.3, 128.1, 127.6, 126.4, 123.4, 121.9, 118.8, 110.0, 107.5, 70.0; IR (KBr) vmax 3000 (br), 2227, 1687, 1577, 1499, 1419, 1343, 1283, 1250, 1105, 996, 915, 836, 740 cm-1 ; FABHRMS (NBA) m/z 304.0964 (M+ +H, C19H13NO3 requires 304.0974).
Name
Quantity
8.67 g
Type
reactant
Reaction Step One
[Compound]
Name
LiOH-
Quantity
5.49 g
Type
reactant
Reaction Step One
Name
THF CH3OH H2O
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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